molecular formula C25H24ClN5O3 B14172018 N-(5-(4-Amino-2-(3-chlorophenyl)butanamido)-1H-indazol-3-yl)-4-methoxybenzamide

N-(5-(4-Amino-2-(3-chlorophenyl)butanamido)-1H-indazol-3-yl)-4-methoxybenzamide

Cat. No.: B14172018
M. Wt: 477.9 g/mol
InChI Key: BCMOXIPKEICHIC-UHFFFAOYSA-N
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Description

N-(5-(4-Amino-2-(3-chlorophenyl)butanamido)-1H-indazol-3-yl)-4-methoxybenzamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes an indazole core, a methoxybenzamide group, and a chlorophenyl butanamido moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(4-Amino-2-(3-chlorophenyl)butanamido)-1H-indazol-3-yl)-4-methoxybenzamide typically involves multi-step organic reactions. The process begins with the preparation of the indazole core, followed by the introduction of the chlorophenyl butanamido group and the methoxybenzamide group. Common reagents used in these reactions include various amines, chlorinating agents, and methoxybenzoyl chloride. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yields and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

N-(5-(4-Amino-2-(3-chlorophenyl)butanamido)-1H-indazol-3-yl)-4-methoxybenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines or alcohols .

Scientific Research Applications

N-(5-(4-Amino-2-(3-chlorophenyl)butanamido)-1H-indazol-3-yl)-4-methoxybenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(5-(4-Amino-2-(3-chlorophenyl)butanamido)-1H-indazol-3-yl)-4-methoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain kinases or interfere with DNA replication, contributing to its potential anticancer properties .

Comparison with Similar Compounds

Properties

Molecular Formula

C25H24ClN5O3

Molecular Weight

477.9 g/mol

IUPAC Name

N-[5-[[4-amino-2-(3-chlorophenyl)butanoyl]amino]-1H-indazol-3-yl]-4-methoxybenzamide

InChI

InChI=1S/C25H24ClN5O3/c1-34-19-8-5-15(6-9-19)24(32)29-23-21-14-18(7-10-22(21)30-31-23)28-25(33)20(11-12-27)16-3-2-4-17(26)13-16/h2-10,13-14,20H,11-12,27H2,1H3,(H,28,33)(H2,29,30,31,32)

InChI Key

BCMOXIPKEICHIC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC2=NNC3=C2C=C(C=C3)NC(=O)C(CCN)C4=CC(=CC=C4)Cl

Origin of Product

United States

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